1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a cyclopentyl group attached to a urea moiety, which is further connected to a 1-methyl-1H-indole ring. The indole ring is a significant structural motif in many natural products and pharmaceuticals, making this compound of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound may interact with its targets to induce cell apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the mitotic spindle, thereby affecting cell division .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects could potentially lead to the death of cancer cells or the inhibition of their proliferation.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxaldehyde with cyclopentylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reagents used in this synthesis include methanesulfonic acid and phenylhydrazine hydrochloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methylindole-3-carboxaldehyde: A precursor in the synthesis of 1-cyclopentyl-3-(1-methyl-1H-indol-3-yl)urea.
1-Cyclopentyl-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring, which may affect its biological activity.
1-Cyclopentyl-3-(1-methyl-1H-indol-2-yl)urea: Substitution at the C-2 position of the indole ring instead of C-3.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the cyclopentyl group and the methyl group on the indole ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
1-cyclopentyl-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-18-10-13(12-8-4-5-9-14(12)18)17-15(19)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICGOJPRASVYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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